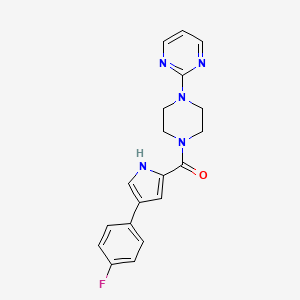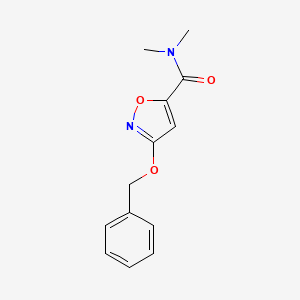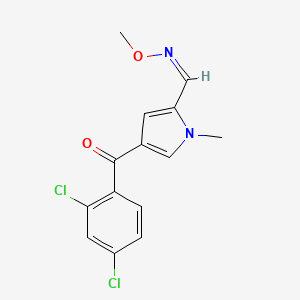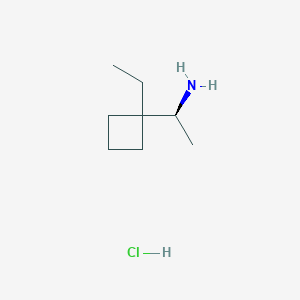
4-(ピリジン-4-イル)ピペリジン-4-カルボニトリル
概要
説明
1-(Pyridin-4-yl)piperidine-4-carbonitrile is a heterocyclic organic compound that features a piperidine ring bonded to a pyridine ring with a nitrile group attached to the piperidine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
科学的研究の応用
1-(Pyridin-4-yl)piperidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-yl)piperidine-4-carbonitrile typically involves the reaction of 4-pyridinecarbonitrile with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of 1-(Pyridin-4-yl)piperidine-4-carbonitrile may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: 1-(Pyridin-4-yl)piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
作用機序
The mechanism of action of 1-(Pyridin-4-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
類似化合物との比較
4-Pyridinecarbonitrile: Shares the pyridine ring with a nitrile group but lacks the piperidine ring.
1-(4-Pyridyl)piperazine: Contains a piperazine ring instead of a piperidine ring.
4-(1-Pyrrolidinyl)piperidine: Similar structure but with a pyrrolidine ring instead of a pyridine ring.
Uniqueness: 1-(Pyridin-4-yl)piperidine-4-carbonitrile is unique due to the combination of the piperidine and pyridine rings with a nitrile group, which imparts distinct chemical and biological properties
特性
IUPAC Name |
1-pyridin-4-ylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-9-10-3-7-14(8-4-10)11-1-5-13-6-2-11/h1-2,5-6,10H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGPCBQPYJDZBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-methylpiperazino)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2360000.png)
![2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]acetamide](/img/structure/B2360002.png)
![2-[[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2360004.png)


![S-(3-chloro-4-methoxyphenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2360007.png)
![(1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B2360010.png)

![2-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2360013.png)
![3a,9b-Dimethyl-1,4,5,3a,9b-pentahydrobenzo[e]benzoxazol-2-one](/img/structure/B2360015.png)
![methyl 4-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate](/img/structure/B2360017.png)

![7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione](/img/structure/B2360021.png)
